3-Bromopyrrolidine hydrobromide is a chemical compound characterized by the molecular formula and a molecular weight of 230.93 g/mol. It is a brominated derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. This compound appears as a solid, typically exhibiting a pink to brown color, and it is recognized for its utility as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
The biological activity of 3-Bromopyrrolidine hydrobromide is primarily linked to its role as a building block in organic synthesis. It has been utilized in research involving enzyme inhibitors and receptor ligands, indicating potential applications in medicinal chemistry. Furthermore, it serves as an intermediate in synthesizing drugs aimed at treating neurological and psychiatric disorders .
The synthesis of 3-Bromopyrrolidine hydrobromide typically involves the bromination of pyrrolidine. The reaction is conducted by adding bromine to pyrrolidine in the presence of a solvent such as acetic acid. Controlled temperatures are maintained to ensure selective bromination at the desired position on the pyrrolidine ring .
In industrial settings, large-scale bromination reactions are employed to produce this compound. The processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. Post-reaction purification is usually achieved through crystallization or distillation .
3-Bromopyrrolidine hydrobromide has a wide array of applications across different fields:
Several compounds share structural similarities with 3-Bromopyrrolidine hydrobromide. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Bromopiperidine hydrobromide | 10603-45-9 | 0.92 |
4-Bromopiperidine hydrobromide | 54288-70-9 | 0.77 |
1-(3-Bromopropyl)pyrrolidine hydrobromide | 88806-08-0 | 0.73 |
1-(2-Bromoethyl)piperidine hydrobromide | 89796-22-5 | 0.64 |
(S)-2-(Bromomethyl)-1-methylpyrrolidine | 60365-88-0 | 0.63 |
3-Bromopyrrolidine hydrobromide's uniqueness stems from its specific bromination pattern on the pyrrolidine ring, which imparts distinct reactivity and selectivity in
IUPAC Name: 3-Bromopyrrolidine hydrobromide
Molecular Formula: $$ \text{C}4\text{H}9\text{Br}_2\text{N} $$
Molecular Weight: 230.93 g/mol
CAS Number: 1262769-75-4
Property | Value/Description | Source |
---|---|---|
Melting Point | 135–141°C | |
Physical Form | Brown to pink solid | |
Solubility | Slightly soluble in DMSO/methanol | |
Sensitivity | Moisture- and light-sensitive |
The compound’s structure features a pyrrolidine ring with a bromine atom at position 3 and a hydrogen bromide ion as a counterion. This configuration enhances its stability and solubility in polar solvents while maintaining reactivity for synthetic applications.
The development of pyrrolidine derivatives dates back to the early 20th century, driven by their prevalence in natural products and bioactive molecules. Brominated pyrrolidines gained prominence in the 1980s as intermediates for synthesizing pharmaceuticals, such as antipsychotics and antiviral agents.
Key milestones include:
The synthesis of 3-bromopyrrolidine hydrobromide relies primarily on electrophilic bromination methodologies that target the pyrrolidine ring system [1]. The fundamental approach involves the direct bromination of pyrrolidine using molecular bromine or alternative brominating agents under controlled conditions [8]. The electrophilic aromatic substitution mechanism governs these transformations, where the pyrrolidine nitrogen activates specific positions on the ring toward bromination [25] [26].
Molecular bromine remains the most widely employed brominating agent for pyrrolidine derivatives due to its moderate electrophilicity and predictable reactivity patterns [9]. The bromination typically proceeds through a stepwise mechanism involving the formation of a bromoarenium ion intermediate, which subsequently undergoes deprotonation to yield the brominated product [26]. Research has demonstrated that the reaction conditions significantly influence both the selectivity and yield of the desired 3-brominated isomer [27].
Alternative brominating reagents have been investigated to improve reaction selectivity and safety profiles [18]. Pyridine hydrobromide perbromide has emerged as a particularly effective reagent, offering superior selectivity and reduced handling hazards compared to molecular bromine [9]. Studies have shown that this reagent achieves bromination yields exceeding 85% under optimized conditions, with reaction temperatures maintained at 90°C and reaction times of approximately 3 hours [9].
The mechanism of pyrrolidine bromination involves initial electrophilic attack at the carbon adjacent to the nitrogen atom, followed by rapid proton elimination [27]. The electron-donating nature of the nitrogen atom facilitates this process by stabilizing the resulting carbocation intermediate [26]. Kinetic studies have revealed that the rate-determining step involves the formation of the bromoarenium ion, with activation energies typically ranging from 15-25 kilocalories per mole [27].
Brominating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
---|---|---|---|---|
Molecular Bromine | 25-50 | 2-4 | 65-78 | Moderate |
Pyridine Hydrobromide Perbromide | 90 | 3 | 85-90 | High |
N-Bromosuccinimide | 80-120 | 4-6 | 60-75 | Variable |
Copper Bromide | 150-200 | 6-8 | 50-65 | Low |
The formation of hydrobromide salts from brominated pyrrolidine derivatives represents a critical step in obtaining the final crystalline product [10] [13]. The process involves the reaction of the brominated base with hydrobromic acid under carefully controlled conditions to ensure complete salt formation and optimal crystal quality [23]. Temperature control emerges as the most critical parameter, with optimal conditions typically maintained between 30°C and 50°C to prevent decomposition while ensuring complete conversion [31].
Solvent selection plays a crucial role in hydrobromide salt formation, with alcohols and water mixtures providing the most favorable environments for crystal nucleation and growth [23]. Research has demonstrated that methanol-water mixtures in ratios of 75:25 volume per volume offer optimal solubility characteristics for both the starting material and the resulting salt [10]. The crystallization process benefits from controlled cooling rates, typically maintained at 30-60°C per hour to ensure uniform crystal formation [23].
pH monitoring during salt formation provides essential feedback for process optimization [10]. The optimal pH range for hydrobromide salt crystallization falls between 1.5 and 2.5, ensuring complete protonation of the pyrrolidine nitrogen while minimizing side reactions [13]. Deviations from this pH range result in either incomplete salt formation or degradation of the brominated substrate [31].
Aging temperatures significantly influence the final crystal characteristics and purity of the hydrobromide salt [23]. Studies have shown that aging at temperatures between negative 10°C and 30°C for periods of 12-24 hours results in improved crystal quality and reduced impurity levels [23]. The cooling rate during the aging process should be maintained below 5°C per hour to prevent thermal stress-induced defects in the crystal lattice [29].
Parameter | Optimal Range | Impact on Yield | Crystal Quality |
---|---|---|---|
Temperature | 30-50°C | High | Excellent |
pH | 1.5-2.5 | Critical | Good |
Cooling Rate | 30-60°C/h | Moderate | Excellent |
Aging Time | 12-24 h | Moderate | Good |
Solvent Ratio (MeOH:H2O) | 75:25 v/v | High | Excellent |
Industrial production of 3-bromopyrrolidine hydrobromide requires sophisticated process control systems to ensure consistent product quality and yield optimization [16] [18]. The manufacturing process typically employs continuous flow reactors that provide precise temperature and residence time control while minimizing the risks associated with large-scale bromination reactions [18]. These systems operate under closed-loop configurations to prevent bromine emissions and ensure worker safety [16].
The industrial bromination process utilizes dedicated storage and handling systems for bromine, including specialized piping networks constructed from bromine-resistant materials [16]. Temperature control during the bromination step is maintained through integrated cooling systems that can rapidly dissipate the exothermic heat generated during the reaction [37]. Typical operating temperatures range from 165°C to 200°C under pressures of 17-21 megapascals for optimal conversion rates [20].
Continuous monitoring systems track key process parameters including temperature, pressure, pH, and bromination conversion rates throughout the production cycle [18]. Advanced process control algorithms automatically adjust reaction conditions to maintain optimal yields while minimizing the formation of undesired isomers [16]. The residence time in industrial reactors typically ranges from 1-3 minutes, significantly shorter than batch processes due to enhanced heat and mass transfer characteristics [18].
Exhaust gas treatment systems capture and process hydrogen bromide and unreacted bromine generated during the manufacturing process [16]. These systems employ caustic scrubbing technologies to neutralize acidic gases while recovering valuable bromine for recycle back to the process [37]. Environmental monitoring ensures that bromine emissions remain below regulatory limits, typically less than 1.0 pound per hour during normal operations [37].
Quality control testing occurs at multiple stages throughout the industrial production process [16]. In-line analytical systems monitor the bromination reaction progress using spectroscopic methods, while offline testing confirms final product purity and crystal characteristics [18]. Batch release criteria typically require minimum purity levels of 95% with specific limits on residual solvents and heavy metal content [1] [7].
The purification of 3-bromopyrrolidine hydrobromide presents unique challenges due to the presence of multiple brominated isomers and residual brominating agents [22] [41]. Traditional purification approaches rely on recrystallization techniques that exploit differences in solubility between the desired product and impurities [23]. However, the similar physicochemical properties of brominated pyrrolidine isomers necessitate more sophisticated separation strategies [21].
Crystallization-based purification methods typically employ mixed solvent systems to achieve optimal selectivity for the desired hydrobromide salt [23]. The process begins with dissolution of the crude product in a hot solvent mixture, followed by controlled cooling to induce selective crystallization of the target compound [22]. Seeding with pure crystals can improve nucleation control and reduce the induction period required for crystal formation [23].
Distillation techniques offer an alternative purification approach, particularly for removing volatile impurities and residual solvents [41] [44]. The process requires careful temperature control to prevent thermal decomposition of the brominated product, with operating pressures typically reduced to lower the required distillation temperatures [41]. Fractional distillation columns with multiple theoretical plates provide enhanced separation efficiency for closely related impurities [20].
Solid-liquid extraction methods can remove ionic impurities and residual brominating agents from the crude product [21]. These techniques typically employ selective solvents that preferentially dissolve impurities while leaving the desired hydrobromide salt in solid form [24]. Counter-current extraction processes maximize the efficiency of impurity removal while minimizing product losses [21].
The primary challenges in purification arise from the formation of polymorphic forms during crystallization, which can significantly impact product stability and bioavailability [29]. Different crystallization conditions can lead to the formation of distinct polymorphs with varying melting points and solubility characteristics [23]. Thermal analysis techniques, including differential scanning calorimetry, are essential for characterizing and controlling polymorphic behavior during purification [29].
Purification Method | Typical Yield (%) | Purity Achieved (%) | Processing Time (h) | Equipment Complexity |
---|---|---|---|---|
Recrystallization | 75-85 | 95-98 | 8-12 | Low |
Fractional Distillation | 80-90 | 92-95 | 4-6 | High |
Solid-Liquid Extraction | 70-80 | 90-94 | 12-18 | Medium |
Combined Methods | 85-92 | 98-99.5 | 16-24 | High |
Residual bromine removal represents a persistent challenge in the purification process, as trace amounts can cause product discoloration and stability issues [22]. Thermal treatment under controlled atmosphere conditions can effectively remove occluded bromine, with optimal temperatures ranging from 150°C to 180°C for periods of 30-60 minutes [22]. However, these conditions must be carefully balanced to prevent thermal degradation of the organic substrate [22].
3-Bromopyrrolidine hydrobromide exists as a solid crystalline material under ambient conditions, exhibiting characteristic brown to pink coloration [1] [2] [3]. The compound demonstrates a well-defined melting point range of 135-141°C, indicating good crystalline order and purity [1] [2] [3] [4]. This narrow melting point range suggests the formation of a stable crystalline lattice structure typical of organic hydrobromide salts.
The solid-state behavior of 3-Bromopyrrolidine hydrobromide is significantly influenced by its hygroscopic nature, which affects its crystallographic stability [1] [2]. The compound readily absorbs moisture from the atmosphere, which can lead to changes in crystal structure and physical properties over time [5] [6]. This hygroscopic behavior is attributed to the presence of the hydrobromide salt moiety, which forms hydrogen bonds with water molecules.
Crystal structure analysis reveals that the compound maintains structural integrity under normal storage conditions when properly protected from moisture and light [1] [2]. The brominated pyrrolidine ring system contributes to the overall stability of the crystal lattice, with the bromine atom participating in intermolecular interactions that help stabilize the solid-state structure [7].
Industrial preparation methods typically involve controlled crystallization processes to ensure consistent crystal morphology and purity . The crystalline form obtained is dependent on the solvent system used during synthesis and purification, with recrystallization from ethanol-water mixtures commonly employed to achieve high purity .
The thermal stability of 3-Bromopyrrolidine hydrobromide has been characterized through differential scanning calorimetry and thermogravimetric analysis studies. The compound demonstrates thermal stability up to its melting point range of 135-141°C [1] [2] [3] [4], beyond which decomposition processes begin to occur.
Thermal decomposition pathways involve the release of hydrogen bromide gas and subsequent fragmentation of the pyrrolidine ring system [7]. The compound shows good thermal stability under normal storage conditions at room temperature, with no significant decomposition observed when stored properly [9] [5].
Accelerated stability studies conducted at elevated temperatures (40°C and 60°C) demonstrate that the compound maintains its chemical integrity for extended periods when protected from light and moisture . The activation energy for thermal decomposition has been estimated to be approximately 25 kcal/mol based on kinetic modeling studies .
Storage under inert atmosphere conditions (nitrogen or argon) significantly enhances thermal stability by preventing oxidative degradation processes [1] [2] [5]. The compound exhibits minimal weight loss when stored at temperatures below 100°C under controlled atmospheric conditions.
3-Bromopyrrolidine hydrobromide exhibits distinctive solubility patterns across different solvent systems, primarily determined by its ionic nature as a hydrobromide salt. The compound demonstrates excellent solubility in water due to the hydrophilic character of the hydrobromide moiety [1] [2] [10].
In polar protic solvents, the compound shows moderate solubility characteristics. Methanol and ethanol provide slightly soluble to moderately soluble conditions, with hydrogen bonding interactions facilitating dissolution [10] [11]. The hydroxyl groups in these solvents can form hydrogen bonds with both the nitrogen atom of the pyrrolidine ring and the bromide anion.
Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) demonstrate good solvating power for the compound [10] [12] [13]. The high dielectric constants and dipolar nature of these solvents effectively stabilize the ionic species through electrostatic interactions [11] [12]. Acetonitrile shows moderate solubility, with the compound being slightly soluble in this solvent system [12].
The solubility in nonpolar solvents is significantly limited due to the ionic nature of the hydrobromide salt. Hexane, toluene, and other hydrocarbon solvents show poor solubility characteristics [11] [14]. This behavior is consistent with the principle that ionic compounds generally exhibit poor solubility in nonpolar media.
Specialized solvent systems used in synthetic applications include acetic acid, where the compound has been employed in bromination reactions [7]. The carboxylic acid functionality provides sufficient polarity to dissolve the compound while maintaining the reactive characteristics needed for chemical transformations.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive structural characterization of 3-Bromopyrrolidine hydrobromide. The pyrrolidine ring protons appear as characteristic multiplets in the range of δ 2.5-3.5 ppm when analyzed in deuterated dimethyl sulfoxide (DMSO-d₆) [15] [16]. The methylene protons adjacent to the bromine atom typically appear as a distinct multiplet around δ 3.6-3.8 ppm, reflecting the deshielding effect of the electronegative bromine atom .
The hydrobromide proton manifests as a broad signal, often appearing around δ 8-9 ppm in DMSO-d₆, indicative of the acidic proton involved in hydrogen bonding interactions [16]. Integration patterns confirm the expected stoichiometry of the compound, with the pyrrolidine ring protons showing appropriate relative intensities.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy reveals the carbon framework of the molecule. The pyrrolidine ring carbons appear in the typical aliphatic region (δ 25-60 ppm), with the carbon bearing the bromine atom showing characteristic downfield shift due to the electronegative bromine substituent [15] .
Infrared (IR) spectroscopy provides crucial functional group identification for 3-Bromopyrrolidine hydrobromide. The nitrogen-hydrogen stretching vibrations appear as characteristic bands around 3300 cm⁻¹, indicative of the secondary amine functionality within the pyrrolidine ring [18] [19]. These bands may appear as broad absorptions due to hydrogen bonding interactions with the bromide anion.
The carbon-bromine stretching vibrations manifest as distinctive absorption bands in the 500-600 cm⁻¹ region [18]. This fingerprint region is particularly useful for confirming the presence of the bromine substituent and can be used for quantitative analysis through peak integration.
Aliphatic carbon-hydrogen stretching modes appear in the 2800-3000 cm⁻¹ region, characteristic of the methylene groups within the pyrrolidine ring system [18] [19]. The bending vibrations of these groups contribute to the complex absorption patterns observed in the 1300-1500 cm⁻¹ region.
Ultraviolet-visible (UV-Vis) spectroscopy of 3-Bromopyrrolidine hydrobromide reveals limited chromophoric activity due to the absence of extended conjugated systems or aromatic rings [20] [21]. The compound primarily absorbs in the far-ultraviolet region (λ < 250 nm), with absorption attributed to n→σ* transitions involving the nitrogen lone pair and carbon-bromine antibonding orbitals.
The compound shows minimal absorption in the visible region, which accounts for its characteristic brown to pink coloration being primarily due to trace impurities or crystal lattice effects rather than intrinsic electronic transitions [22] [23]. This spectral behavior is typical for saturated heterocyclic compounds with halogen substituents.
Quantitative UV-Vis analysis can be employed for purity assessment and concentration determination, particularly when monitoring synthetic reactions or conducting stability studies [20] [24]. The absorption maxima and extinction coefficients provide useful analytical parameters for quality control applications.